molecular formula C19H13ClN2O B2986374 1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478080-28-3

1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2986374
CAS RN: 478080-28-3
M. Wt: 320.78
InChI Key: MZDZRITYUUKHOF-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile, also known as CBOPC, is a synthetic compound with potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. CBOPC is a relatively new compound, having been first synthesized in 2017 by a team of scientists at the University of Tokyo. It has since been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

Structural and Optical Characteristics

Pyridine derivatives, including those similar to "1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile", have been prepared and characterized to understand their thermal, structural, optical, and diode characteristics. Studies show that these compounds exhibit monoclinic polycrystalline nature with indirect allowed optical energy gaps, indicating potential applications in optical devices and materials science. The thin films of these compounds deposited onto substrates have been investigated for their potential in fabricating heterojunctions, highlighting their usefulness in electronics and photonics (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).

Chemical Synthesis and Reactivity

Research has also explored the synthesis of new series of pyridine and fused pyridine derivatives through various chemical reactions. These studies provide insights into the reactivity of these compounds and their potential applications in developing novel pharmaceuticals, materials, and chemical intermediates. The versatility in reactions and the ability to produce a wide range of derivatives underscore the importance of pyridine compounds in synthetic chemistry (S. A. Al-Issa, 2012).

Material Applications

Another aspect of research focuses on the conducting polymers derived from low oxidation potential monomers based on pyrrole and related structures. These studies highlight the potential of pyridine derivatives in the development of conducting polymers with low oxidation potentials, making them highly stable in their electrically conducting form. Such materials are promising for various applications in electronics and energy storage (G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, & R. P. Musgrave, 1996).

Corrosion Inhibition

Additionally, research into pyrazolopyridine derivatives has explored their potential as corrosion inhibitors for mild steel in acidic environments. This demonstrates the applicability of pyridine derivatives in industrial applications where corrosion resistance is crucial, offering insights into developing more effective and environmentally friendly corrosion inhibitors (A. Dandia, S. Gupta, Priyanka Singh, & M. Quraishi, 2013).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-16-8-4-5-14(11-16)13-22-10-9-17(18(12-21)19(22)23)15-6-2-1-3-7-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDZRITYUUKHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C=C2)CC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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